molecular formula C8H16ClNO2 B1321314 3-(Piperidin-4-yl)propanoic acid hydrochloride CAS No. 51052-79-0

3-(Piperidin-4-yl)propanoic acid hydrochloride

Cat. No. B1321314
CAS RN: 51052-79-0
M. Wt: 193.67 g/mol
InChI Key: XJKGRWLZAWTSOY-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)propanoic acid hydrochloride , also known by its IUPAC name ethyl 3-(4-piperidinyl)propanoate hydrochloride , is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of approximately 193.67 g/mol . The compound exists as a white powder and is soluble in water.


Synthesis Analysis

The synthesis of 3-(Piperidin-4-yl)propanoic acid hydrochloride involves the reaction between 4-piperidinylacrylic acid and hydrochloric acid . The specific synthetic pathway and conditions may vary depending on the source, but this reaction yields the desired product .


Molecular Structure Analysis

The compound’s molecular structure consists of a piperidine ring (a six-membered nitrogen-containing ring) attached to a propanoic acid moiety. The hydrochloride salt forms due to the protonation of the carboxylic acid group by HCl . The structural formula is as follows:


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3-(Piperidin-4-yl)propanoic acid hydrochloride is in the range of 241-244°C .

Scientific Research Applications

Synthesis and Bioactivity Studies

A series of Mannich bases with a piperidine moiety, including 3-(Piperidin-4-yl)propanoic acid hydrochloride, were synthesized and their bioactivity was evaluated. One derivative displayed effective cytotoxicity against human oral malignant cells, suggesting potential as a drug candidate after further chemical modifications (Elif Unluer et al., 2016).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was characterized using X-ray diffraction, computational calculations, and FTIR spectroscopy. This study provided insights into the molecular conformation and interactions of similar compounds (M. Szafran et al., 2007).

Enzymatic Synthesis and Polymer Properties

Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate, a compound structurally related to 3-(Piperidin-4-yl)propanoic acid hydrochloride, was synthesized and used in polymerization. This led to the creation of biodegradable poly(β-amino esters), potentially useful in biomedical applications like gene delivery (L. Martino et al., 2012).

Cytotoxicity Against Cancer Cells

Compounds structurally similar to 3-(Piperidin-4-yl)propanoic acid hydrochloride showed cytotoxiceffects against human hepatoma and breast cancer cells. This research highlights the potential of such compounds in developing new cancer treatments (K. Kucukoglu et al., 2014).

Electrochemical DNA Interaction Studies

Mannich base derivatives, including those structurally related to 3-(Piperidin-4-yl)propanoic acid hydrochloride, were evaluated for their interaction with DNA using electrochemical methods. This study contributes to understanding the potential of these compounds in DNA-targeted therapies (H. Istanbullu et al., 2017).

Synthesis and Structural Analysis for Antimalarial Agents

The synthesis of 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, a compound related to 3-(Piperidin-4-yl)propanoic acid hydrochloride, was successfully achieved, contributing to the development of antimalarial drugs (Mi Sui-qing, 2010).

Safety And Hazards

  • Storage : Store at room temperature (RT) .

properties

IUPAC Name

3-piperidin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKGRWLZAWTSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611327
Record name 3-(Piperidin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)propanoic acid hydrochloride

CAS RN

51052-79-0
Record name 3-(Piperidin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yl)propanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)propanoic acid hydrochloride
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3-(Piperidin-4-yl)propanoic acid hydrochloride
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3-(Piperidin-4-yl)propanoic acid hydrochloride
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3-(Piperidin-4-yl)propanoic acid hydrochloride
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3-(Piperidin-4-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(Piperidin-4-yl)propanoic acid hydrochloride

Citations

For This Compound
1
Citations
Y Ishichi, M Sasaki, M Setoh, T Tsukamoto… - Bioorganic & medicinal …, 2005 - Elsevier
… A solution of 4-nitrobenzyl chloroformate (16.7 g, 77.5 mmol) in THF (50 mL) was added dropwise to a mixture of 3-piperidin-4-yl-propanoic acid hydrochloride (12) 11 (15.0 g, 44.3 …
Number of citations: 26 www.sciencedirect.com

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